molecular formula C21H27N7O6 B610196 Prexasertib lactate hydrate CAS No. 2100300-72-7

Prexasertib lactate hydrate

货号: B610196
CAS 编号: 2100300-72-7
分子量: 473.5 g/mol
InChI 键: SQQVRJAAUOKBIG-TYOUJGAFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prexasertib lactate hydrate is a small molecule checkpoint kinase inhibitor, primarily targeting checkpoint kinase 1 and checkpoint kinase 2. This compound is known for its ability to induce DNA damage and apoptosis in tumor cells, making it a promising candidate in cancer therapy .

准备方法

Synthetic Routes and Reaction Conditions: Prexasertib lactate hydrate is synthesized through a multistep process involving continuous-flow solid-phase synthesis. This method allows for the automated and efficient production of the compound. The synthesis involves several steps, including the formation of key intermediates and the final product under controlled conditions .

Industrial Production Methods: The industrial production of this compound has been optimized using continuous-flow current good manufacturing practices (CGMP). This method involves eight continuous unit operations, including reactors, extractors, evaporators, crystallizers, and filters. This process ensures high yield and purity of the compound, suitable for clinical trials .

化学反应分析

Types of Reactions: Prexasertib lactate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

科学研究应用

Cancer Treatment

Prexasertib has been evaluated in various clinical settings for its efficacy against solid tumors:

  • Ovarian Cancer : In a study involving women with recurrent ovarian cancer, Prexasertib monotherapy demonstrated a response rate of 29%, with significant instances of neutropenia as a notable adverse effect . The treatment was administered at a dose of 105 mg/m² every two weeks.
  • Pediatric Cancers : A Phase 1 trial assessed Prexasertib in children with recurrent or refractory solid tumors. The study aimed to establish the maximum tolerated dose and evaluate pharmacokinetics and safety profiles. Results indicated that Prexasertib was generally well tolerated, with hematologic toxicities being the most common .
  • Osteosarcoma : Research has shown that Prexasertib effectively reduces clonogenic survival in patient-derived osteosarcoma cells. It was tested both as a single agent and in combination with cisplatin and talazoparib, indicating its potential as a novel treatment strategy for this aggressive cancer .

Combination Therapies

Prexasertib has shown promise when used in conjunction with other therapeutic agents:

  • Synergistic Effects : Studies indicate that combining Prexasertib with other chemotherapeutic agents can enhance anticancer activity. For example, it has been found to work synergistically with carboplatin in non-small cell lung cancer cell lines, leading to increased apoptosis .
  • Targeting DNA Repair Mechanisms : The compound's ability to disrupt DNA repair mechanisms makes it a candidate for combination therapies aimed at overcoming resistance to existing treatments. This is particularly relevant in tumors where DNA repair pathways are upregulated.

In Vitro Studies

Preclinical studies have demonstrated that Prexasertib effectively induces DNA damage across various cancer cell lines:

  • In HeLa cells, it caused significant chromosomal fragmentation and increased phosphorylation of H2AX, a marker of DNA damage . The compound has shown IC50 values below 50 nM across sensitive cell lines, indicating strong antiproliferative effects.

In Vivo Studies

Animal models have further validated the efficacy of Prexasertib:

  • In vivo experiments have confirmed that treatment leads to substantial tumor growth inhibition. The dosing regimen typically involves intravenous administration over several cycles, allowing researchers to monitor pharmacodynamics and therapeutic outcomes closely .

Summary of Clinical Trials

Study Type Population Dose Efficacy Adverse Effects
Phase 1 (Ovarian Cancer)Women with recurrent ovarian cancer105 mg/m² IV every 14 days29% response rateNeutropenia (79%)
Phase 1 (Pediatric Tumors)Children with solid tumorsVaried (80-150 mg/m²) IV every 14 daysEstablished MTD/RP2DHematologic toxicities
Preclinical (Osteosarcoma)Patient-derived cell linesN/ASignificant reduction in clonogenic survivalN/A

作用机制

Prexasertib lactate hydrate exerts its effects by inhibiting checkpoint kinase 1 and checkpoint kinase 2. These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, this compound induces DNA double-strand breaks, leading to apoptosis in tumor cells. This mechanism makes it a potent anticancer agent .

相似化合物的比较

    Rucaparib: Another checkpoint kinase inhibitor with similar mechanisms of action.

    Olaparib: A poly (ADP-ribose) polymerase inhibitor that also targets DNA damage response pathways.

    Niraparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer therapy.

Uniqueness: Prexasertib lactate hydrate is unique due to its selective inhibition of checkpoint kinase 1 and checkpoint kinase 2, leading to a specific induction of DNA damage and apoptosis in tumor cells. This specificity makes it a valuable compound in cancer research and therapy .

生物活性

Prexasertib lactate hydrate, a derivative of the CHK1/CHK2 inhibitor prexasertib (LY2606368), has garnered significant attention for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in preclinical and clinical settings, and potential therapeutic applications.

Prexasertib functions primarily as a checkpoint kinase inhibitor , targeting CHK1 and CHK2. These kinases are crucial for the cellular response to DNA damage, regulating cell cycle progression and apoptosis. By inhibiting these pathways, prexasertib induces DNA damage and promotes apoptosis in cancer cells. Specifically, it blocks the autophosphorylation of CHK1 and CHK2, which is essential for their activation and subsequent signaling cascades that facilitate cell survival and repair mechanisms .

In Vitro Studies

Preclinical studies have demonstrated that prexasertib exhibits potent antiproliferative effects across various cancer cell lines:

  • IC50 Values : The compound shows varying degrees of sensitivity in different cell lines. For example:
    Cell LinePrexasertib IC50 (nM)Olaparib IC50 (μM)
    OVCAR36.34 ± 1.806.18 ± 2.16
    OV9035.22 ± 11.7157.00 ± 24.65
    PEO112.65 ± 8.272.04 ± 0.49
    PEO448.79 ± 3.89ND

The data indicates that prexasertib is particularly effective in high-grade serous ovarian cancer (HGSOC) models, where it significantly enhances the efficacy of other treatments such as olaparib .

In Vivo Studies

In animal models, prexasertib has shown substantial antitumor activity:

  • Tumor Models : Prexasertib was tested in xenograft models of various cancers, including triple-negative breast cancer (TNBC) and pediatric sarcomas. In these models, it not only inhibited tumor growth but also enhanced the effects of concurrent chemotherapy agents like cisplatin and PARP inhibitors .
  • Combination Therapy : The combination of prexasertib with other agents has been shown to produce synergistic effects, particularly in overcoming resistance mechanisms in tumors such as osteosarcoma and Ewing sarcoma .

Clinical Trials

Prexasertib is currently under investigation in multiple clinical trials for its efficacy against solid tumors:

  • Phase I Trials : Initial studies have indicated that prexasertib can induce significant tumor regression in patients with advanced solid tumors. Notably, a phase Ib trial combining prexasertib with samotolisib (a PI3K/mTOR inhibitor) demonstrated promising results with manageable toxicity profiles .
  • Adverse Effects : Common side effects observed include neutropenia (reported in up to 94% of patients), which poses challenges for its use in combination therapies .

Case Studies

Several case studies exemplify the potential of prexasertib:

  • Osteosarcoma Treatment : A study involving patient-derived osteosarcoma cells showed that prexasertib significantly reduced clonogenic survival at low nanomolar concentrations, indicating its potential as a novel treatment option for this challenging malignancy .
  • Triple-Negative Breast Cancer : In a case involving TNBC models, the combination therapy with prexasertib resulted in enhanced tumor growth inhibition compared to monotherapy approaches, suggesting its role in augmenting existing treatment regimens .

属性

CAS 编号

2100300-72-7

分子式

C21H27N7O6

分子量

473.5 g/mol

IUPAC 名称

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid;hydrate

InChI

InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2/t;2-;/m.0./s1

InChI 键

SQQVRJAAUOKBIG-TYOUJGAFSA-N

SMILES

N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H]

手性 SMILES

C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O

规范 SMILES

CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Prexasertib monolactate monohydrate;  Prexasertib monolactate monohydrate salt;  LY2606368;  LY-2606368;  LY 2606368.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prexasertib lactate hydrate
Reactant of Route 2
Prexasertib lactate hydrate
Reactant of Route 3
Prexasertib lactate hydrate
Reactant of Route 4
Prexasertib lactate hydrate
Reactant of Route 5
Prexasertib lactate hydrate
Reactant of Route 6
Prexasertib lactate hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。